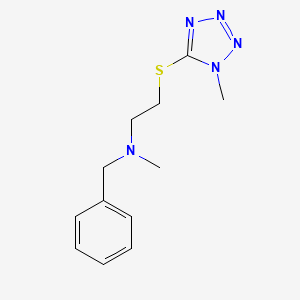![molecular formula C17H20N4O3 B7427969 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide](/img/structure/B7427969.png)
3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide is a complex organic compound that features a quinoline ring substituted with a nitro group at the 8th position, a piperidine ring, and a propanamide group
Preparation Methods
The synthesis of 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The nitro group is introduced via nitration reactions, and the piperidine ring is formed through cyclization reactions. The final step involves the formation of the propanamide group through amidation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the quinoline ring or the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and quinoline ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 3-[1-(8-Nitroquinolin-4-yl)piperidin-4-yl]propanamide include:
1-(5-Nitroquinolin-8-yl)piperidin-4-ol: Shares the quinoline and piperidine rings but differs in functional groups.
8-Nitroquinoline: Lacks the piperidine and propanamide groups, making it less complex.
Piperidine derivatives: Various compounds with piperidine rings but different substituents and functional groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
3-[1-(8-nitroquinolin-4-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c18-16(22)5-4-12-7-10-20(11-8-12)14-6-9-19-17-13(14)2-1-3-15(17)21(23)24/h1-3,6,9,12H,4-5,7-8,10-11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKGUDQQABXLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(Dimethylamino)pyrimidin-4-yl]-3-[3-(pyridin-2-ylamino)propyl]urea](/img/structure/B7427887.png)
![2-[2-(4-hydroxy-3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7427888.png)
![1-(1,9-Dioxaspiro[5.5]undecan-4-yl)-3-(5-phenylpentyl)urea](/img/structure/B7427905.png)
![N-[[1-(2,4-difluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427908.png)
![5-[(2-Naphthalen-1-ylethylcarbamoylamino)methyl]furan-3-carboxamide](/img/structure/B7427911.png)
![5,6-Dimethyl-7-(2-methylphenyl)sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7427918.png)

![1-[(dimethylamino)methyl]-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B7427938.png)
![N-[2-(2-cyanopropylsulfanyl)phenyl]-4-(1,1,1-trifluoropropan-2-yl)piperazine-1-carboxamide](/img/structure/B7427942.png)
![1-[2-(Dimethylamino)-1-phenylethyl]-3-[3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B7427946.png)
![N-[2-(2,6-dichlorophenyl)propyl]-3-fluoropropane-1-sulfonamide](/img/structure/B7427953.png)
![1-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427960.png)
![Methyl 2-[4-(morpholine-2-carbonylamino)naphthalen-1-yl]oxyacetate;2,2,2-trifluoroacetic acid](/img/structure/B7427977.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7427986.png)
